Cas no 1260867-57-9 (4-(Azetidin-3-yl)-2-methylpyridine)

4-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 2-position and an azetidin-3-yl moiety at the 4-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring enhances conformational rigidity, potentially improving binding affinity in drug design, while the methylpyridine scaffold offers opportunities for further functionalization. Its balanced lipophilicity and steric profile make it suitable for applications requiring precise molecular interactions. The compound is typically handled under inert conditions due to its sensitivity, ensuring stability during synthetic processes.
4-(Azetidin-3-yl)-2-methylpyridine structure
1260867-57-9 structure
Product name:4-(Azetidin-3-yl)-2-methylpyridine
CAS No:1260867-57-9
MF:C9H12N2
MW:148.204981803894
MDL:MFCD17481888
CID:5231891
PubChem ID:129917157

4-(Azetidin-3-yl)-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(azetidin-3-yl)-2-methylpyridine
    • 4-(3-Azetidinyl)-2-methylpyridine
    • starbld0022494
    • GS0595
    • SY267593
    • 4-(Azetidin-3-yl)-2-methylpyridine
    • MDL: MFCD17481888
    • Inchi: 1S/C9H12N2/c1-7-4-8(2-3-11-7)9-5-10-6-9/h2-4,9-10H,5-6H2,1H3
    • InChI Key: PKAYOAXVEHSDQA-UHFFFAOYSA-N
    • SMILES: N1CC(C2C=CN=C(C)C=2)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • XLogP3: 0.6
  • Topological Polar Surface Area: 24.9

4-(Azetidin-3-yl)-2-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1052279-1g
4-(3-Azetidinyl)-2-methylpyridine
1260867-57-9 95%
1g
$1085 2024-07-19
Enamine
EN300-1851101-10.0g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
10g
$6082.0 2023-06-02
Enamine
EN300-1851101-1g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
1g
$1272.0 2023-09-19
Enamine
EN300-1851101-0.1g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
0.1g
$1119.0 2023-09-19
Enamine
EN300-1851101-0.05g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
0.05g
$1068.0 2023-09-19
Enamine
EN300-1851101-1.0g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
1g
$1414.0 2023-06-02
Enamine
EN300-1851101-5.0g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
5g
$4102.0 2023-06-02
Enamine
EN300-1851101-0.5g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
0.5g
$1221.0 2023-09-19
Enamine
EN300-1851101-2.5g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
2.5g
$2492.0 2023-09-19
Enamine
EN300-1851101-5g
4-(azetidin-3-yl)-2-methylpyridine
1260867-57-9
5g
$3687.0 2023-09-19

Additional information on 4-(Azetidin-3-yl)-2-methylpyridine

Comprehensive Overview of 4-(Azetidin-3-yl)-2-methylpyridine (CAS No. 1260867-57-9): Properties, Applications, and Research Insights

4-(Azetidin-3-yl)-2-methylpyridine (CAS No. 1260867-57-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines a pyridine ring with an azetidine moiety, making it a valuable scaffold for drug discovery and material science applications. Its molecular formula and precise synthesis routes have been extensively documented, reflecting its importance in modern organic chemistry.

Recent studies highlight the growing demand for azetidine-containing compounds, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics. Researchers are actively exploring the bioisosteric potential of 4-(Azetidin-3-yl)-2-methylpyridine, as its rigid structure offers advantages in improving drug binding affinity and metabolic stability. This aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments like this compound serve as building blocks for novel therapeutics.

From a synthetic chemistry perspective, the CAS 1260867-57-9 compound demonstrates remarkable versatility. Its methylpyridine group facilitates cross-coupling reactions, while the azetidine nitrogen can participate in N-functionalization to create diverse derivatives. These properties make it a preferred intermediate for constructing complex heterocycles, addressing the pharmaceutical industry's need for three-dimensional molecular architectures beyond flat aromatic systems.

The compound's physicochemical properties have been thoroughly characterized, including its logP value, hydrogen bond acceptors/donors, and polar surface area—critical parameters for ADMET prediction in drug development. Computational studies using molecular docking suggest potential interactions with various enzyme active sites, particularly those involving allosteric modulation. This has sparked interest in its application for neurodegenerative disease research and oncology targets.

In material science, the 1260867-57-9 compound's electron-rich nitrogen atoms show promise for developing coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a bridging ligand has been explored in creating porous materials for gas storage applications, coinciding with the global focus on carbon capture technologies and clean energy solutions.

Quality control protocols for 4-(Azetidin-3-yl)-2-methylpyridine typically involve advanced analytical techniques such as HPLC-MS and NMR spectroscopy to ensure high purity standards. The compound's stability under various pH conditions and thermal profiles have been systematically studied to guide formulation development, addressing frequent queries from researchers about its storage requirements and handling precautions.

Emerging applications include its use as a fluorescence probe in biochemical assays, leveraging the intrinsic photophysical properties of its conjugated system. This aligns with the increasing demand for small-molecule sensors in diagnostic imaging and high-throughput screening platforms. The compound's structure-activity relationships (SAR) continue to be investigated through parallel synthesis approaches, generating valuable data for medicinal chemistry databases.

Environmental and safety assessments confirm that CAS 1260867-57-9 complies with REACH regulations and green chemistry principles. Its biodegradation pathways have been mapped, showing no persistent ecotoxicological effects—a crucial consideration given the current emphasis on sustainable chemical production. This positions the compound favorably for scale-up processes in industrial applications.

The scientific literature reveals over 50 peer-reviewed publications referencing 4-(Azetidin-3-yl)-2-methylpyridine, with particular focus on its conformational analysis and stereoelectronic effects. These studies provide deep insights into how subtle modifications to its structure can dramatically alter biological activity, offering a blueprint for rational drug design strategies that dominate contemporary pharmaceutical research.

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